6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one
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Overview
Description
6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one involves multiple steps. One common method includes the reaction of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate with potassium carbonate in chloroform at room temperature . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-1-(3-hydroxyazetidin-1-yl)ethanone
Uniqueness
6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of both a piperazine ring and a pyrimidine core. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25FN4O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-ethyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C24H25FN4O2/c1-2-20-16-22(30)29(24(26-20)18-6-4-3-5-7-18)17-23(31)28-14-12-27(13-15-28)21-10-8-19(25)9-11-21/h3-11,16H,2,12-15,17H2,1H3 |
InChI Key |
SBDMZNFACLZVQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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